(Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the reaction of pyridine-2-carbaldehyde with 2-thiopheneethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides or sulfoxides, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is used as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal complexes for catalysis and material science .
Biology
Its structural features allow it to interact with biological macromolecules, making it a useful tool in drug discovery and development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech industries .
Wirkmechanismus
The mechanism of action of (Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are mediated by the compound’s structural features, which allow it to form specific non-covalent interactions with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-2-ylmethylamine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
2-Thiopheneethylamine: Lacks the pyridine ring, limiting its coordination chemistry applications.
N,N-Di(pyridin-2-ylmethyl)amine: Contains two pyridine rings, offering different coordination properties compared to (Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine.
Uniqueness
This compound is unique due to the presence of both pyridine and thiophene rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in scientific research and industry .
Eigenschaften
Molekularformel |
C12H14N2S |
---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
N-(pyridin-2-ylmethyl)-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H14N2S/c1-2-7-14-11(4-1)10-13-8-6-12-5-3-9-15-12/h1-5,7,9,13H,6,8,10H2 |
InChI-Schlüssel |
FFOUPDYCGQTPJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNCCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.